molecular formula C19H14ClN7O2 B265795 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B265795
M. Wt: 407.8 g/mol
InChI Key: AZOGWGCLMGWOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TAT, is a unique compound with a complex structure. It has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells. This binding triggers a series of intracellular signaling pathways that ultimately lead to the observed biological effects of 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.
Biochemical and Physiological Effects:
8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, a group of enzymes that play a crucial role in the process of programmed cell death. 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to inhibit the replication of viruses by interfering with the viral life cycle. It has been shown to have antibacterial activity by disrupting the cell membrane of gram-positive bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms underlying programmed cell death. 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one also has potential applications in the development of new antiviral and antibacterial agents. However, one of the limitations of using 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its complex structure, which makes it difficult to synthesize and purify.

Future Directions

There are several future directions for research on 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of research is the development of new synthetic methods for producing 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. Another area of research is the identification of the specific receptors that 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one binds to and the intracellular signaling pathways that it activates. This information could be used to develop new drugs that target these receptors and pathways. Additionally, further research is needed to explore the potential applications of 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one have been discussed in this paper. Further research is needed to fully understand the potential of 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves a complex series of chemical reactions. The most commonly used method for synthesizing 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then further reacted with a chlorinated benzene derivative to produce 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.

Scientific Research Applications

8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. 8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have antibacterial activity against gram-positive bacteria.

properties

Product Name

8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C19H14ClN7O2

Molecular Weight

407.8 g/mol

IUPAC Name

8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H14ClN7O2/c1-29-11-8-6-10(7-9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-4-2-3-5-13(12)20/h2-9,17,25-26H,1H3

InChI Key

AZOGWGCLMGWOEV-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl

SMILES

COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.